![molecular formula C21H21NO4S B2582797 (E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706496-19-6](/img/structure/B2582797.png)
(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
“(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic compound. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spiro compound where two rings share a single atom. The compound also contains a sulfonyl group attached to a 4-methylstyryl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spiro[isobenzofuran-1,3’-piperidin] core and the attachment of the sulfonyl and 4-methylstyryl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound would also contain a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The sulfonyl group could potentially undergo a variety of reactions, including substitution and elimination reactions .Scientific Research Applications
Sigma Ligands and Their Affinity
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been synthesized and evaluated as sigma ligands. These compounds demonstrate significant affinity and selectivity for sigma binding sites, with specific structural factors influencing this affinity and selectivity. The substitution patterns and the size of N-substituents play a crucial role in determining their affinity for sigma 1 and sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential utility in CNS-related applications. The structural modifications in these compounds significantly impact their CNS activity, with certain substituents enhancing their effectiveness (Bauer et al., 1976).
Antihypertensive and Diuretic Properties
N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] exhibit notable antihypertensive and diuretic activities. These properties have been found to be species-specific, particularly evident in rats. Such findings indicate the potential use of these compounds in developing antihypertensive and diuretic medications (Klioze & Novick, 1978).
Synthesis and Evaluation for Histamine-3 Receptor Antagonism
A novel class of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues has been designed and synthesized as H(3)R antagonists. These compounds, including sulfone 27, exhibit excellent H(3)R affinities and acceptable pharmacokinetic properties, suggesting potential application in treating conditions related to histamine-3 receptor activity (Becknell et al., 2012).
Mechanism of Action
properties
IUPAC Name |
1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-16-7-9-17(10-8-16)11-14-27(24,25)22-13-4-12-21(15-22)19-6-3-2-5-18(19)20(23)26-21/h2-3,5-11,14H,4,12-13,15H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGPQEVTGBSRSM-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(E)-2-(4-methylphenyl)ethenesulfonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
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